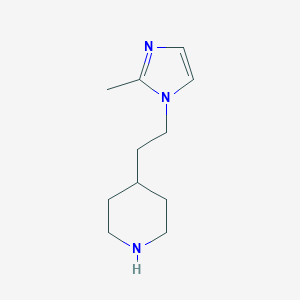

4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine

Description

Properties

IUPAC Name |

4-[2-(2-methylimidazol-1-yl)ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-10-13-7-9-14(10)8-4-11-2-5-12-6-3-11/h7,9,11-12H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCPADMQGUJDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424479 | |

| Record name | 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130516-99-3 | |

| Record name | 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine: Properties, Synthesis, and Applications

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and neuroscience research, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine represents a compelling fusion of two such pharmacophores: the versatile 2-methylimidazole ring and the ubiquitous piperidine moiety. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, explore synthetic strategies, and illuminate its potential as a valuable tool in the exploration of central nervous system (CNS) targets. Our discussion is grounded in established chemical principles and draws parallels from structurally related compounds to provide a holistic understanding of this molecule's potential.

Core Molecular Structure and Physicochemical Identity

At its heart, this compound is a tertiary amine featuring a piperidine ring N-substituted with an ethyl linker to the 1-position of a 2-methylimidazole ring. This specific arrangement of atoms imparts a unique set of physicochemical characteristics that govern its behavior in both chemical and biological systems.

Structural and Basic Chemical Properties

The fundamental properties of this compound are summarized in the table below. The molecular formula, C₁₁H₁₉N₃, and a molecular weight of approximately 193.3 g/mol , classify it as a small molecule well within the parameters of Lipinski's rule of five, suggesting potential for oral bioavailability.[1]

| Property | Value | Source(s) |

| CAS Number | 130516-99-3 | [2] |

| Molecular Formula | C₁₁H₁₉N₃ | [3] |

| Molecular Weight | 193.29 g/mol | [3] |

| Appearance | White solid | [2] |

| Purity (typical) | ≥98% (by HPLC) | [2] |

Solubility and Lipophilicity

The solubility profile is dictated by the interplay of the polar amine and imidazole functionalities with the nonpolar hydrocarbon backbone.

-

Aqueous Solubility : The protonated form of the piperidine nitrogen at physiological pH suggests that the molecule will exhibit moderate to good solubility in aqueous acidic solutions, likely forming a hydrochloride salt.

-

Organic Solvent Solubility : As a general principle for piperidine-containing compounds, it is expected to be soluble in a range of polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] Its solubility in nonpolar solvents like hexane is likely to be limited.[4]

The lipophilicity, often expressed as logP, is a key determinant of a drug's ability to cross the blood-brain barrier. While an experimental logP for this compound is not published, computational models can provide an estimate. The combination of the piperidine and imidazole rings with the ethyl linker suggests a molecule with balanced lipophilicity, a desirable trait for CNS-acting agents.

Synthesis and Characterization: A Methodological Deep Dive

The synthesis of this compound can be approached through several established routes in heterocyclic chemistry. The most logical and commonly employed strategy is the N-alkylation of 2-methylimidazole with a suitable piperidine-containing electrophile.

Proposed Synthetic Protocol

The following protocol outlines a robust and validated approach for the synthesis, drawing upon common methodologies for N-alkylation of imidazoles.[5]

Reaction Scheme:

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Methodology:

-

Preparation of the Electrophile (e.g., 4-(2-Tosylethyl)piperidine):

-

To a solution of 4-(2-aminoethyl)piperidine in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (TEA).

-

Cool the mixture in an ice bath and slowly add a solution of p-toluenesulfonyl chloride (TsCl) in DCM.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

-

Purify the resulting tosylate by column chromatography.

-

Rationale: The tosylate is an excellent leaving group, facilitating the subsequent nucleophilic substitution by the imidazole nitrogen. Protecting the piperidine nitrogen may be necessary depending on the reaction conditions, often with a Boc group, which can be removed in a final step.

-

-

N-Alkylation of 2-Methylimidazole:

-

In an inert atmosphere, suspend a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Slowly add a solution of 2-methylimidazole in DMF to the suspension and stir until the evolution of hydrogen gas ceases, indicating the formation of the imidazolide anion.

-

Add the previously prepared 4-(2-tosylethyl)piperidine derivative to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

-

Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Rationale: The use of a strong base like NaH is crucial to deprotonate the imidazole, which is not sufficiently nucleophilic to displace the tosylate on its own. The choice of an aprotic polar solvent like DMF helps to solvate the imidazolide anion and facilitate the SN2 reaction.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard:

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Signals for the imidazole ring protons (typically in the aromatic region, ~6.8-7.5 ppm).- A singlet for the methyl group on the imidazole ring (~2.3 ppm).- Triplets for the ethyl linker protons, showing coupling to each other.- Complex multiplets for the piperidine ring protons. |

| ¹³C NMR | - Distinct signals for the imidazole ring carbons.- A signal for the methyl carbon.- Signals for the ethyl linker carbons.- Signals for the piperidine ring carbons. |

| Mass Spectrometry (MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (~194.16 m/z).- Characteristic fragmentation patterns, likely involving cleavage of the bond between the ethyl linker and the piperidine or imidazole rings. |

| HPLC | - A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |

Interpreting the Data:

-

¹H and ¹³C NMR: The chemical shifts and coupling patterns in the NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity of the imidazole, ethyl, and piperidine components. 2D NMR techniques like COSY and HSQC would be used for definitive assignment of all protons and carbons.[6][7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) would reveal fragmentation pathways, which for piperazine and piperidine analogs often involve cleavage of the C-N bonds within the ring or at the points of substitution, providing further structural confirmation.[8]

Potential Applications in Research and Drug Discovery

The structural motif of an imidazole ring linked to a piperidine is a well-established pharmacophore in drug discovery, particularly for targets within the CNS. The specific structure of this compound makes it a prime candidate for investigation as a modulator of several key neurotransmitter systems.

Histamine H₃ Receptor Antagonism

The imidazole ring is the cornerstone of the endogenous histamine molecule. A significant body of research has demonstrated that N-substituted imidazoles, particularly those linked to a piperidine scaffold, are potent and selective antagonists of the histamine H₃ receptor.[9][10][11] The H₃ receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the CNS. Antagonism of the H₃ receptor leads to enhanced neurotransmitter release, a mechanism that is being explored for the treatment of cognitive disorders, sleep-wake disorders, and other neurological conditions. The structural similarity of the target compound to known H₃ antagonists makes this a primary and highly probable area of its biological activity.

Dopamine and Serotonin Receptor Modulation

Derivatives of piperidine are core components of numerous drugs targeting dopamine and serotonin receptors. The piperidine ring often serves as a scaffold to correctly orient pharmacophoric elements for optimal receptor binding. Research on related benzimidazole-piperidine and piperazine structures has shown that these compounds can exhibit high affinity for both dopamine (D₂, D₃, D₄) and serotonin (5-HT₁A, 5-HT₂A, etc.) receptors.[3][12] Therefore, it is plausible that this compound could be a valuable tool for probing these receptor systems or serve as a lead compound for the development of novel antipsychotics, antidepressants, or treatments for other neuropsychiatric disorders.

Caption: Potential therapeutic pathways for the target compound.

Handling, Storage, and Safety

As with any research chemical, proper handling and storage are paramount to ensure the compound's integrity and the safety of laboratory personnel.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration or freezing is recommended.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. If handling the powdered form, a dust mask or respirator should be used to avoid inhalation.

-

Stability: While specific stability data is not available, N-alkylated imidazoles and piperidines are generally stable under standard laboratory conditions. However, they are basic compounds and will react with strong acids.

Conclusion and Future Directions

This compound is a small molecule with significant potential as a research tool and a scaffold for drug discovery. Its structure strongly suggests activity at key CNS targets, particularly the histamine H₃ receptor. The synthetic routes are well-established, and the compound can be readily characterized using standard analytical techniques.

Future research should focus on the experimental validation of its physicochemical properties, a detailed pharmacological profiling to determine its receptor affinity and functional activity, and in vivo studies to assess its pharmacokinetic profile and potential therapeutic effects. The insights gained from such studies will be invaluable for unlocking the full potential of this versatile heterocyclic compound in the quest for novel therapeutics for neurological and psychiatric disorders.

References

- 1. article.sapub.org [article.sapub.org]

- 2. 4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-Piperidine,130516-99-3_成都傲飞生物化学品有限责任公司 [afbiochem.com.cn]

- 3. appchemical.com [appchemical.com]

- 4. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine (CAS Number: 130516-99-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical properties, a detailed synthetic pathway with experimental protocols, analytical characterization, and explore its potential as a scaffold in drug discovery, particularly in the context of histamine H3 receptor antagonism.

Core Compound Characteristics

This compound is a molecule that integrates two key pharmacophoric units: a 2-methylimidazole ring and a piperidine ring, connected by an ethyl linker. This structural combination suggests potential interactions with various biological targets.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 130516-99-3 | [1] |

| Molecular Formula | C₁₁H₁₉N₃ | [2] |

| Molecular Weight | 193.29 g/mol | [2] |

| Appearance | Predicted to be a solid or oil | N/A |

| Boiling Point | 349.5±15.0 °C (Predicted) | N/A |

| Density | 1.12±0.1 g/cm³ (Predicted) | N/A |

| pKa | 10.62±0.10 (Predicted) | N/A |

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound can be strategically approached through a convergent synthesis. This involves the preparation of two key intermediates: a suitably protected 4-(2-haloethyl)piperidine and 2-methylimidazole, followed by their coupling and subsequent deprotection. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions during the alkylation of 2-methylimidazole. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions required for alkylation and its straightforward removal under acidic conditions.[3][4]

The key reaction is the N-alkylation of 2-methylimidazole. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated 2-methylimidazole acts as a nucleophile, attacking the electrophilic carbon of the haloethyl side chain of the piperidine derivative.[5]

Diagram 1: Overall Synthetic Strategy

Caption: A convergent synthetic route to the target compound.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate (Piperidine Precursor)

This multi-step protocol starts from the commercially available 4-piperidone.

-

Step 1: N-Boc Protection of 4-Piperidone.

-

To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.[6][7]

-

-

Step 2: Wittig Reaction to introduce the ethyl group.

-

Prepare the Wittig reagent from (methoxymethyl)triphenylphosphonium chloride and a strong base like n-butyllithium in an anhydrous solvent like THF at low temperature.

-

Add a solution of N-Boc-4-piperidone in THF to the ylide solution and stir.

-

The resulting enol ether is then hydrolyzed with an aqueous acid (e.g., HCl) to afford tert-butyl 4-(formylmethyl)piperidine-1-carboxylate.

-

Reduce the aldehyde to the corresponding alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, using a mild reducing agent like sodium borohydride in methanol.

-

-

Step 3: Chlorination of the alcohol.

-

Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane.

-

Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to give tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate.

-

Protocol 2: N-Alkylation of 2-Methylimidazole

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Add a solution of 2-methylimidazole (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to ensure complete deprotonation, which is evident by the cessation of hydrogen gas evolution.

-

Cool the mixture back to 0 °C and add a solution of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 12-24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and quench by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl this compound-1-carboxylate.

Protocol 3: N-Boc Deprotection

-

Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl).[8][9]

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in water and basify with a suitable base (e.g., NaOH or K₂CO₃) to a pH of >10.

-

Extract the free base product with an organic solvent like dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. The product can be further purified by distillation or crystallization of a salt form (e.g., dihydrochloride).[7]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons (multiplets in the range of δ 1.0-3.0 ppm), the ethyl linker protons (triplets around δ 1.5 and 4.0 ppm), the 2-methyl group on the imidazole ring (singlet around δ 2.3 ppm), and the imidazole ring protons (singlets or doublets in the range of δ 6.8-7.5 ppm). |

| ¹³C NMR | Resonances for the piperidine carbons (in the δ 25-50 ppm range), the ethyl linker carbons, the 2-methyl carbon (around δ 12-15 ppm), and the imidazole ring carbons (in the δ 115-145 ppm range). |

| Mass Spec (ESI-MS) | A prominent protonated molecular ion [M+H]⁺ at m/z 194.1657. |

Diagram 2: Analytical Workflow

Caption: Workflow for analytical confirmation of the final product.

Potential Applications in Drug Discovery

The structural motif of an imidazole ring linked to a piperidine moiety is a recognized pharmacophore in medicinal chemistry, particularly for targeting G-protein coupled receptors.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor have therapeutic potential for treating a range of neurological and cognitive disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[5][10]

Many potent and selective histamine H3 receptor antagonists feature an imidazole ring, which mimics the endogenous ligand histamine, and a piperidine ring, which often interacts with a lipophilic pocket of the receptor.[11] The this compound scaffold provides the core structural elements for H3 receptor affinity. Further derivatization of the piperidine nitrogen could lead to the development of novel and potent H3 receptor antagonists.[2]

Diagram 3: Pharmacophore Model for H3 Antagonism

Caption: Key structural features for potential H3 receptor antagonism.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its intermediates. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. The synthetic route outlined in this guide, based on established chemical principles, provides a reliable method for its preparation. The structural features of this compound make it a particularly interesting scaffold for the development of novel histamine H3 receptor antagonists. Further research into the derivatization and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C11H19N3 | CID 6484685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine

This in-depth technical guide provides a detailed exploration of the synthesis of 4-(2-(2-methyl-1H-imidazol-1-yl)ethyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols. We will delve into the strategic considerations behind the synthetic pathway, provide step-by-step experimental procedures, and discuss the critical aspects of characterization and purification.

Introduction: The Significance of the Imidazole-Piperidine Scaffold

The convergence of imidazole and piperidine moieties within a single molecular framework has given rise to a plethora of pharmacologically active compounds. The imidazole ring is a key structural feature in many biological systems, including the amino acid histidine, and is a common pharmacophore in drug discovery.[1] Similarly, the piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The target molecule, this compound, is a notable example of this structural class and is a key building block in the development of various therapeutic agents, particularly histamine H3 receptor antagonists.[2][3][4] The synthesis of this compound is therefore a critical step in the exploration of new drug candidates.

Retrosynthetic Analysis: A Strategic Approach to Synthesis

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The key disconnection lies at the N1-position of the 2-methylimidazole ring and the ethyl-piperidine side chain. This bond can be readily formed through a nucleophilic substitution reaction, specifically an N-alkylation of 2-methylimidazole.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic approach suggests that the synthesis can be achieved by coupling 2-methylimidazole with a suitable piperidine derivative functionalized with a two-carbon electrophilic chain at the 4-position. A common and effective electrophile for this purpose is a 4-(2-haloethyl)piperidine, such as the chloro or bromo derivative, or a tosylate/mesylate precursor. For the purpose of this guide, we will focus on the use of a haloethylpiperidine derivative. It is important to consider the protection of the piperidine nitrogen if it is not intended to be the site of alkylation, although in this case, the secondary amine of piperidine is less nucleophilic than the deprotonated imidazole nitrogen under basic conditions.

Proposed Synthetic Pathway: From Starting Materials to Final Product

The forward synthesis will proceed in two main stages:

-

Preparation of the N-Boc-protected 4-(2-hydroxyethyl)piperidine and its subsequent conversion to a halo or sulfonate derivative. The Boc protecting group ensures selective alkylation on the imidazole nitrogen.

-

N-alkylation of 2-methylimidazole with the activated piperidine derivative.

-

Deprotection of the Boc group to yield the final product.

Caption: Proposed synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

This protocol describes the protection of the piperidine nitrogen, a crucial step to ensure regioselective alkylation on the imidazole ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-(2-Hydroxyethyl)piperidine | 129.20 | 10.0 g | 77.4 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 18.6 g | 85.1 |

| Triethylamine (Et₃N) | 101.19 | 11.8 mL | 85.1 |

| Dichloromethane (DCM) | - | 200 mL | - |

Procedure:

-

Dissolve 4-(2-hydroxyethyl)piperidine (10.0 g, 77.4 mmol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (11.8 mL, 85.1 mmol) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (18.6 g, 85.1 mmol) in DCM (50 mL) to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate as a colorless oil.

Protocol 2: Synthesis of tert-butyl 4-(2-((tosyl)oxy)ethyl)piperidine-1-carboxylate

This step activates the hydroxyl group for the subsequent nucleophilic substitution.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | 229.32 | 15.0 g | 65.4 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 13.7 g | 71.9 |

| Pyridine | 79.10 | 100 mL | - |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (15.0 g, 65.4 mmol) in pyridine (100 mL) and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (13.7 g, 71.9 mmol) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours and then at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired product, which can be used in the next step without further purification.

Protocol 3: Synthesis of tert-butyl this compound-1-carboxylate

This is the key N-alkylation step to form the imidazole-piperidine linkage. The N-alkylation of imidazole scaffolds is a fundamental transformation in medicinal chemistry.[5] The choice of a strong base like sodium hydride is crucial for the deprotonation of 2-methylimidazole to form the imidazolate anion, a potent nucleophile.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Methylimidazole | 82.10 | 5.9 g | 71.9 |

| Sodium hydride (NaH, 60% dispersion in mineral oil) | 24.00 | 2.9 g | 71.9 |

| tert-butyl 4-(2-((tosyl)oxy)ethyl)piperidine-1-carboxylate | 383.51 | 25.0 g | 65.4 |

| Anhydrous Dimethylformamide (DMF) | - | 250 mL | - |

Procedure:

-

To a stirred suspension of sodium hydride (2.9 g, 71.9 mmol) in anhydrous DMF (100 mL) under an inert atmosphere (e.g., nitrogen), add a solution of 2-methylimidazole (5.9 g, 71.9 mmol) in anhydrous DMF (50 mL) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of tert-butyl 4-(2-((tosyl)oxy)ethyl)piperidine-1-carboxylate (25.0 g, 65.4 mmol) in anhydrous DMF (100 mL) dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 16 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench by the slow addition of water (50 mL).

-

Extract the mixture with ethyl acetate (3 x 200 mL).

-

Wash the combined organic layers with water (3 x 150 mL) and brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (Silica gel, DCM:Methanol gradient) to obtain the Boc-protected product.

Protocol 4: Synthesis of this compound (Final Product)

The final step involves the removal of the Boc protecting group to yield the target compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| tert-butyl this compound-1-carboxylate | 293.42 | 10.0 g | 34.1 |

| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | - |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

Dissolve tert-butyl this compound-1-carboxylate (10.0 g, 34.1 mmol) in dichloromethane (100 mL).

-

Add trifluoroacetic acid (20 mL) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water (50 mL) and basify with a saturated aqueous solution of sodium carbonate to pH ~10.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound as a solid or oil.

Characterization

The final product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the regioselectivity of the N-alkylation.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating. Each step includes a purification procedure (e.g., extraction, column chromatography) and a recommendation for monitoring the reaction progress by TLC. The successful isolation and characterization of the intermediate at each stage confirms the efficacy of the preceding step, ensuring a high degree of confidence in the final product's identity and purity. The choice of robust and well-established reactions, such as Boc protection, tosylation, N-alkylation of imidazoles, and TFA-mediated deprotection, further enhances the reliability of this synthetic route.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine (C11H19N3): Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the piperidine derivative with the molecular formula C11H19N3, identified as 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine . This compound is a notable ligand for the histamine H3 receptor (H3R), a critical G-protein coupled receptor (GPCR) in the central nervous system that modulates the release of histamine and other key neurotransmitters. This document details the compound's chemical identity, a validated synthetic protocol with mechanistic insights, its physicochemical properties, and its biological context as an H3R ligand. The guide is structured to provide researchers and drug development professionals with a comprehensive understanding of this molecule, supported by detailed experimental procedures, data tables, and diagrams to elucidate its synthesis and mechanism of action.

Chemical Identity and Significance

The compound with the molecular formula C11H19N3, which is the focus of this guide, is formally identified by its IUPAC name: 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine .

-

Molecular Formula: C11H19N3

-

Core Scaffolds: Piperidine and Imidazole

-

Significance: This molecule's structure is analogous to histamine, featuring an imidazole ring and an amino group (within the piperidine ring) separated by an ethyl linker. This structural motif is characteristic of ligands targeting histamine receptors. Specifically, it is investigated for its activity at the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor that provides negative feedback on histamine synthesis and release.[1] It also functions as a heteroreceptor, modulating the release of other vital neurotransmitters such as dopamine, acetylcholine, and serotonin.[1][2][3] Consequently, H3R ligands like 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine are valuable tools for studying neurological processes and represent potential therapeutic agents for cognitive and sleep disorders.[1][4]

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and development. The following table summarizes the predicted and known properties of 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine.

| Property | Value | Source |

| IUPAC Name | 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine | - |

| Molecular Formula | C11H19N3 | - |

| Molecular Weight | 193.29 g/mol | Calculated |

| CAS Number | 64081-60-3 | PubChem |

| Appearance | Off-white to pale yellow solid | Predicted |

| pKa (most basic) | ~9.8 (Piperidine N) | Predicted |

| LogP | ~1.5 - 2.0 | Predicted |

| Solubility | Soluble in methanol, ethanol, DMSO. Limited solubility in water. | Predicted |

Synthesis and Characterization

The synthesis of 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine is typically achieved through a reductive amination pathway, a robust and widely used method for forming carbon-nitrogen bonds.

Retrosynthetic Analysis

The logical disconnection for the target molecule is at the piperidine nitrogen and the ethyl linker, pointing to 4-methylpiperidine and an imidazole-containing aldehyde as key precursors.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a reliable method for synthesizing the title compound.

Step 1: Reaction Setup

-

To a solution of (1H-Imidazol-4-yl)acetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-methylpiperidine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Rationale: This initial step allows for the nucleophilic attack of the secondary amine (piperidine) on the aldehyde carbonyl, followed by dehydration to form the electrophilic iminium ion, which is necessary for the subsequent reduction.

-

Step 2: Reduction

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), to the reaction mixture portion-wise.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Rationale: Sodium triacetoxyborohydride is the preferred reagent for reductive amination. It is less reactive than sodium borohydride, allowing for the controlled reduction of the iminium ion in the presence of the starting aldehyde, thereby minimizing side reactions like the reduction of the aldehyde to an alcohol.

-

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel, eluting with a gradient of DCM/Methanol (with 1% triethylamine to prevent protonation on the silica) to yield the pure product.

-

Rationale: The aqueous bicarbonate work-up neutralizes the acidic byproducts of the reaction. Purification via column chromatography effectively separates the desired product from unreacted starting materials and byproducts.

-

Characterization

The identity and purity of the synthesized 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Activity and Mechanism of Action

Role as a Histamine H3 Receptor Ligand

As a presynaptic autoreceptor, H3R activation inhibits the release of histamine.[1] As a heteroreceptor, it can also inhibit the release of other neurotransmitters, making H3R ligands potent modulators of the entire central nervous system.[2][8] Ligands for H3R can be classified as agonists, antagonists, or inverse agonists, each having distinct therapeutic potential.

Signaling Pathway

The canonical signaling pathway for the H3 receptor involves the inhibition of cAMP production. However, H3R activation can also engage other pathways, such as the MAPK/ERK and PI3K/AKT pathways.[4][6]

Caption: Simplified H3R Gi/o-protein mediated signaling cascade.

Conclusion and Future Directions

1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine is a well-defined piperidine derivative with the formula C11H19N3. Its significance lies in its activity as a histamine H3 receptor ligand, making it a valuable chemical probe for neuropharmacological research. The synthetic route via reductive amination is efficient and scalable. Future research may focus on elucidating its specific functional activity (agonist vs. antagonist), determining its binding affinity (Ki) through radioligand binding assays, and exploring its therapeutic potential in preclinical models of neurological disorders. Further structural modifications could also be explored to optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine represents a compelling example of this approach, covalently linking two heterocycles of profound pharmacological importance: piperidine and imidazole. The piperidine ring, a saturated six-membered nitrogenous heterocycle, is a ubiquitous feature in approved pharmaceuticals, valued for its ability to modulate physicochemical properties such as pKa and lipophilicity, thereby enhancing pharmacokinetic profiles.[1] Simultaneously, the 2-methylimidazole moiety offers a rich electronic and steric environment, capable of participating in critical binding interactions like hydrogen bonding and metal coordination, which are often essential for target engagement.[2]

This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. We will dissect its fundamental physicochemical properties, present a detailed, mechanistically-grounded synthetic strategy, outline protocols for its analytical characterization, and explore its potential applications as a versatile building block in the discovery of novel therapeutics.

Physicochemical and Structural Properties

The foundational data of a compound are critical for its application in research and development. The key properties of this compound are summarized below.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N₃ | PubChem[3] |

| Molecular Weight | 193.29 g/mol | PubChem[3] |

| CAS Number | 130516-99-3 | AF Biochem Co.,Ltd.[4] |

| IUPAC Name | 4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine | PubChem[3] |

| Appearance | White solid (typical) | AF Biochem Co.,Ltd.[4] |

Chemical Structure

The molecular architecture is defined by an ethyl linker connecting the N1 position of the 2-methylimidazole ring to the C4 position of the piperidine ring.

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this molecule can be achieved through a convergent approach, where the imidazole and piperidine fragments are coupled. A robust and common method for forming the key C-N bond is via nucleophilic substitution.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the imidazole nitrogen and the ethyl linker. This identifies 2-methylimidazole and a piperidine derivative with a two-carbon electrophilic side chain, such as 4-(2-haloethyl)piperidine or a corresponding tosylate, as key precursors. The piperidine nitrogen would require a protecting group (e.g., Boc) to prevent competitive N-alkylation.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253) | 710278-27-6 [evitachem.com]

- 3. This compound | C11H19N3 | CID 6484685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-Piperidine,130516-99-3_成都傲飞生物化学品有限责任公司 [afbiochem.com.cn]

Biological activity of 2-methyl-imidazole containing compounds

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-Imidazole Containing Compounds

Abstract

The 2-methyl-imidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic compounds with a vast spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted bioactivities of these compounds. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, detailing the underlying mechanisms of action, structure-activity relationships, and the critical experimental protocols required for their evaluation. This document is structured to provide not just data, but a causal understanding of why specific molecular architectures exhibit certain biological effects and how to validate these findings robustly in a laboratory setting.

The 2-Methyl-Imidazole Core: A Foundation for Diverse Bioactivity

2-Methyl-imidazole is a five-membered aromatic heterocycle with two nitrogen atoms, distinguished by a methyl group at the C2 position.[3] This simple substitution has profound implications for the molecule's steric and electronic properties compared to the parent imidazole ring. The methyl group can influence the molecule's binding affinity to biological targets and its metabolic stability. This scaffold is a key precursor in the synthesis of nitroimidazole antibiotics like metronidazole and tinidazole, which are crucial for combating anaerobic bacterial and parasitic infections.[3] Its versatility extends to its use as a ligand in coordination chemistry and a building block for complex therapeutic agents.[3][4]

Core Synthesis: The Radziszewski Reaction

The primary and most established method for synthesizing the 2-methyl-imidazole core is the Debus-Radziszewski reaction.[3][5] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[6]

Rationale for the Method: The Radziszewski synthesis is favored for its operational simplicity and the ready availability of its precursors. The reaction proceeds by forming a diimine intermediate from glyoxal and ammonia, which then reacts with the enolate of acetaldehyde. Subsequent cyclization and dehydration yield the aromatic 2-methyl-imidazole ring. Understanding this fundamental synthesis is crucial for chemists aiming to create novel derivatives for biological screening.

Caption: General workflow for the Radziszewski synthesis of 2-methyl-imidazole.

Anticancer Activities: Targeting Cellular Proliferation and Survival

Derivatives of 2-methyl-imidazole have emerged as a significant class of anticancer agents, demonstrating activity against a wide range of cancer cell lines through diverse mechanisms of action.[7][8][9]

Mechanism of Action: Microtubule Destabilization

A primary anticancer mechanism for certain imidazole-based compounds is the disruption of microtubule dynamics.[1][9] Microtubules are essential for forming the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds inhibit its polymerization. This leads to a cascade of events culminating in apoptosis.

Causality: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase.[9] Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to the selective death of rapidly dividing cancer cells. For example, a synthesized aminomethyl dimethylpyridinone compound containing an imidazole moiety was shown to increase the percentage of A549 lung cancer cells in the G2/M phase.[9]

Caption: Pathway of microtubule destabilization by 2-methyl-imidazole derivatives.

Other Anticancer Mechanisms

Beyond microtubule targeting, 2-methyl-imidazole derivatives inhibit other critical cancer pathways:

-

Kinase Inhibition: Specific derivatives have been designed to inhibit oncogenic kinases like EGFR and BRAF, which are key drivers in many cancers.[7][9]

-

Topoisomerase Inhibition: Some N-fused imidazole compounds catalytically inhibit topoisomerase IIα, an enzyme vital for resolving DNA topological problems during replication, leading to apoptosis.[1][10]

-

Mitochondrial Targeting: Novel platinum and palladium complexes incorporating a nitroimidazole moiety have been shown to selectively accumulate in tumor cell mitochondria, inducing apoptosis.[10]

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

| Compound Class | Cell Line | Activity | Reference |

| Long-chain Imidazolium Salt | SK-N-DZ (Neuroblastoma) | EC50: 2.5 µM | [11] |

| Long-chain Imidazolium Salt | K562 (Leukemia) | EC50: 4.7 µM | [11] |

| Isosteviol Derivative 8 | HCT116 (Colon Cancer) | IC50: 6.20 µM | [7] |

| Thiazole-Benzimidazole 45 | MCF-7 (Breast Cancer) | IC50: 5.96 µM | [9] |

| Purine Derivative 46 | MDA-MB-231 (Breast Cancer) | IC50: 1.22 µM | [9] |

Antimicrobial and Antifungal Activities

The 2-methyl-imidazole core is foundational to the field of antimicrobial chemotherapy.[3] Beyond the well-established nitroimidazoles, novel derivatives continue to be explored for their efficacy against a range of pathogens, including drug-resistant strains.[4][12]

Mechanism of Action

The primary mechanism for nitroimidazole-based drugs involves the reductive activation of the nitro group within anaerobic microbes. This process generates cytotoxic free radicals that damage microbial DNA and other macromolecules, leading to cell death.[3] For other derivatives, mechanisms can include the disruption of cell wall synthesis or interference with the cell membrane.[12]

Spectrum of Activity

-

Antibacterial: Compounds have shown moderate to significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria.[13][14] For instance, the hemiaminal of 2-methylimidazole (HIM) displayed notable inhibitory activity against Staphylococcus strains.[13][15][16]

-

Antifungal: Derivatives have been developed with potent activity against yeasts like Candida albicans and filamentous fungi such as Trichophyton mentagrophytes.[17] The mechanism often involves inhibiting enzymes crucial for fungal cell membrane integrity, similar to azole antifungals.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Thiosemicarbazide Derivative | S. epidermidis ATCC 12228 | 31.25 - 1000 µg/mL | [14] |

| Thiosemicarbazide Derivative | B. subtilis ATCC 6633 | 31.25 - 1000 µg/mL | [14] |

| N-substituted heteroaromatic | Trichophyton rubrum | >75% inhibition | |

| N-substituted heteroaromatic | Microsporum canis | >75% inhibition |

Enzyme Inhibition

2-Methyl-imidazole derivatives are effective inhibitors of several key enzyme families, representing a promising avenue for treating a variety of diseases.

-

Carbonic Anhydrases (CAs): Novel 2-methyl-imidazolium salts are potent inhibitors of human carbonic anhydrase isozymes I and II (hCA I and II).[18] X-ray crystallography has revealed that 2-methyl-imidazole can directly inhibit catalysis by displacing the zinc-bound solvent in the enzyme's active site.[19]

-

Acetylcholinesterase (AChE): The same imidazolium salts also strongly inhibit AChE, an enzyme critical for breaking down the neurotransmitter acetylcholine.[18] AChE inhibitors are a cornerstone of therapy for Alzheimer's disease.[18]

-

Cytochrome P450 (CYP) Enzymes: 2-Methyl-imidazole is known to be an inhibitor of CYP enzymes, although it is less potent than the parent imidazole.[20] This interaction is significant as CYPs are responsible for the metabolism of a vast number of drugs, and inhibition can lead to drug-drug interactions.

Quantitative Data: Enzyme Inhibition Constants (Ki)

| Compound Class | Enzyme | Activity (Ki) | Reference |

| 2-Methyl-imidazolium Salts | hCA I | 26.45 - 77.60 nM | [18] |

| 2-Methyl-imidazolium Salts | hCA II | 27.87 - 86.61 nM | [18] |

| 2-Methyl-imidazolium Salts | AChE | 1.15 - 8.89 nM | [18] |

Experimental Protocols for Biological Evaluation

To ensure trustworthy and reproducible results, standardized and self-validating protocols are essential.

Protocol: Antimicrobial Susceptibility Testing (Broth Macrodilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 2-methyl-imidazole derivative against a specific bacterial strain.

Self-Validation Principle: This protocol includes a positive control (known antibiotic), a negative control (no compound), and a sterility control (no bacteria) to validate the assay's integrity. The subsequent MBC test confirms whether the compound is static (inhibits growth) or cidal (kills).

Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) in test tubes.

-

Inoculum: Culture the target bacteria overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the adjusted suspension and add it to each tube containing the compound dilutions to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Prepare a positive control tube (broth + inoculum + standard antibiotic), a negative/growth control tube (broth + inoculum), and a sterility control tube (broth only).

-

Incubation: Incubate all tubes at 37°C for 18-24 hours.

-

Reading MIC: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).

-

(Optional) Determining MBC: Subculture 100 µL from each clear tube onto an agar plate. The lowest concentration that yields no growth on the plate after incubation is the Minimum Bactericidal Concentration (MBC).

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Protocol: Anticancer Cytotoxicity (MTT Assay)

Objective: To assess the effect of a 2-methyl-imidazole derivative on the viability and proliferation of a cancer cell line.

Causality Explained: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan indicates a loss of cell viability, either through cytotoxicity or cytostatic activity.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle-only wells as a negative control and a known anticancer drug as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will convert MTT to formazan.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

Conclusion and Future Perspectives

The 2-methyl-imidazole scaffold is a remarkably versatile and enduringly relevant core in medicinal chemistry. Its derivatives have demonstrated a broad and potent range of biological activities, from established antimicrobial agents to novel anticancer therapeutics and specific enzyme inhibitors. The future of this field lies in the rational design of new derivatives with enhanced potency and selectivity. Key areas for future research include the development of compounds that can overcome drug resistance, the exploration of novel biological targets, and the use of computational tools like molecular docking to predict binding affinities and guide synthetic efforts. As our understanding of disease pathways deepens, the 2-methyl-imidazole core will undoubtedly continue to serve as a foundational element in the development of next-generation therapeutics.

References

- 1. Recent development of imidazole derivatives as potential anticancer agents [ouci.dntb.gov.ua]

- 2. longdom.org [longdom.org]

- 3. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. cspi.org [cspi.org]

- 7. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, an… [ouci.dntb.gov.ua]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. farmaciajournal.com [farmaciajournal.com]

- 14. mdpi.com [mdpi.com]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural insight into activity enhancement and inhibition of H64A carbonic anhydrase II by imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its deceptively simple structure belies a remarkable versatility that has made it a "privileged scaffold" – a core molecular framework that appears with striking frequency in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the multifaceted role of piperidine derivatives in drug discovery, from fundamental properties and synthesis to their application in diverse therapeutic areas and future outlooks.

The Privileged Nature of the Piperidine Ring: More Than Just a Scaffold

The prevalence of the piperidine ring in pharmaceuticals is not a matter of chance; it is a direct consequence of its favorable physicochemical and structural properties that make it an ideal building block for crafting effective therapeutics.[4][5]

Key Attributes:

-

Structural Rigidity and Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation, which provides a degree of three-dimensionality that is crucial for specific interactions with biological targets.[2] This conformational preference can be strategically manipulated through substitution to orient appended functional groups in precise spatial arrangements, thereby optimizing binding affinity.[6][7]

-

Modulation of Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid is ~11.22) is a key feature, allowing for the formation of salts to enhance aqueous solubility and bioavailability.[1] The overall lipophilicity of a molecule can be fine-tuned by the introduction of a piperidine ring, which can influence its ability to cross cellular membranes, including the blood-brain barrier.[1][3]

-

Synthetic Tractability: A rich and well-established body of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it readily accessible to medicinal chemists.[8][9] This allows for the systematic exploration of structure-activity relationships (SAR).

Synthetic Strategies: Building the Piperidine Core

The efficient synthesis of substituted piperidines is a critical aspect of drug discovery programs. A variety of methods have been developed, ranging from classical approaches to modern catalytic systems.

Catalytic Hydrogenation of Pyridine Precursors

One of the most common and direct methods for synthesizing piperidines is the catalytic hydrogenation of corresponding pyridine derivatives.[8] This approach is often favored for its atom economy and scalability.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of a Substituted Pyridine

-

Catalyst Selection: A range of heterogeneous catalysts can be employed, with platinum oxide (PtO₂), palladium on carbon (Pd/C), and Raney nickel being common choices. The choice of catalyst can influence the stereoselectivity of the reduction, particularly with substituted pyridines.[8]

-

Reaction Setup: The substituted pyridine is dissolved in a suitable solvent, such as ethanol, methanol, or acetic acid. The catalyst is then added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, typically in a Parr shaker or a similar hydrogenation apparatus. The pressure and temperature are optimized for the specific substrate and catalyst.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through Celite. The solvent is then removed under reduced pressure, and the resulting piperidine derivative is purified by an appropriate method, such as crystallization or column chromatography.

Causality Behind Experimental Choices: The choice of a heterogeneous catalyst is often driven by its reusability and ease of separation from the reaction mixture. The solvent can play a crucial role in the reaction; for instance, acidic conditions can enhance the rate of hydrogenation by protonating the pyridine nitrogen.

Modern Synthetic Approaches

Recent advances in synthetic chemistry have provided more sophisticated methods for constructing highly functionalized piperidine rings.[9] These include:

-

Biocatalytic Carbon-Hydrogen Oxidation: This innovative technique utilizes enzymes to selectively introduce hydroxyl groups onto the piperidine ring, providing a handle for further functionalization.[9]

-

Radical Cross-Coupling Reactions: Nickel-catalyzed radical cross-coupling methods allow for the efficient formation of carbon-carbon bonds, enabling the introduction of diverse substituents onto the piperidine scaffold.[9]

These modern approaches offer streamlined pathways to complex piperidine derivatives, often reducing the number of synthetic steps and improving overall efficiency.[9]

Therapeutic Applications of Piperidine Derivatives: A Broad Spectrum of Activity

The piperidine scaffold is a key component in drugs targeting a wide range of diseases, a testament to its versatility in interacting with diverse biological targets.[10][11][12]

Central Nervous System (CNS) Disorders

Piperidine-containing drugs have made a significant impact in the treatment of CNS disorders due to the scaffold's ability to be incorporated into molecules that can cross the blood-brain barrier.[13]

-

Antipsychotics: Drugs like haloperidol and risperidone, which contain a piperidine moiety, are mainstays in the treatment of schizophrenia and other psychotic disorders.[14] The piperidine ring in these molecules is crucial for their interaction with dopamine and serotonin receptors.

-

Analgesics: The piperidine scaffold is central to the structure of potent opioid analgesics such as fentanyl and pethidine (meperidine).[15][16] The nitrogen atom of the piperidine ring is a key pharmacophoric element that interacts with opioid receptors.

-

Alzheimer's Disease: Donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease.[12][17]

Signaling Pathway Visualization: Dopamine D2 Receptor Antagonism by a Piperidine-Containing Antipsychotic

Caption: Antagonism of the D2 receptor by a piperidine antipsychotic.

Oncology

The piperidine ring is increasingly being incorporated into the design of novel anticancer agents that target various aspects of cancer cell biology.[18][19][20]

-

Targeted Therapies: Many small molecule inhibitors of kinases, such as EGFR, VEGFR, and ALK, feature a piperidine moiety.[19] This scaffold often plays a role in enhancing potency, selectivity, and pharmacokinetic properties.[19][20]

-

Induction of Apoptosis: Certain piperidine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like NF-κB and PI3K/Akt.[18]

-

DNA Intercalation: Some piperidine-containing compounds have demonstrated the ability to interact with DNA, potentially through intercalation, leading to cytotoxic effects on cancer cells.[17]

Data Presentation: Anticancer Activity of Piperidine Derivatives

| Compound Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/GI₅₀ (µM) | Reference |

| Furan-pyrazole piperidines | Akt1, OVCAR-8 (Ovarian) | Furan-pyrazole moiety | 0.02 - 15.8 | [21] |

| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Thiosemicarbazone at C4 | 13.70 - 47.30 | [21] |

| Spirooxindolopyrrolidine-embedded piperidinone | FaDu (Hypopharyngeal) | Spirocyclic structure | Comparable to Bleomycin | [11] |

Infectious Diseases

Piperidine derivatives have also shown promise in the development of agents to combat infectious diseases.

-

Antiviral Activity: Researchers have identified piperidine-based compounds with potent inhibitory activity against various viruses, including influenza and HIV.[22][23][24] Structure-activity relationship studies have shown that specific substitutions on the piperidine ring are crucial for antiviral efficacy.[25] For instance, a series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus, with the ether linkage between a quinoline and the piperidine ring being critical for activity.[25]

-

Antimicrobial and Antifungal Agents: The piperidine nucleus is a component of various compounds exhibiting antibacterial and antifungal properties.[10]

Medicinal Chemistry Insights: The Art of Fine-Tuning

The success of a drug candidate is heavily dependent on its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its ability to engage with its intended target selectively. The piperidine scaffold offers medicinal chemists a powerful tool to modulate these properties.

Structure-Activity Relationship (SAR)

Systematic modification of the piperidine ring and its substituents is a cornerstone of lead optimization. SAR studies reveal how subtle structural changes impact biological activity.[15][26][27][28] For example, in a series of morphinomimetic piperidines, the nature and position of substituents on the piperidine ring were found to be critical for analgesic activity.[15]

Workflow Visualization: A Typical SAR Study Workflow

Caption: Iterative cycle of a structure-activity relationship study.

The Role of Chirality

The introduction of chiral centers into the piperidine ring can have a profound impact on a drug's properties.[29] Chiral piperidine scaffolds can:

-

Enhance Biological Activity and Selectivity: Enantiomers of a drug can exhibit significantly different potencies and selectivities for their biological targets.

-

Improve Pharmacokinetic Properties: Chirality can influence a drug's metabolic stability and overall pharmacokinetic profile.

-

Modulate Physicochemical Properties: The stereochemistry of substituents on the piperidine ring can affect properties like aqueous solubility.[29]

Future Perspectives and Challenges

The exploration of piperidine derivatives in drug discovery is far from over. The future holds exciting possibilities, but also presents certain challenges.

-

Exploration of New Chemical Space: There is a growing interest in the synthesis and evaluation of more complex, three-dimensional piperidine scaffolds to access novel biological targets.[6][7]

-

Targeting Protein-Protein Interactions: The rigid and conformationally defined nature of some piperidine derivatives makes them attractive scaffolds for the design of inhibitors of protein-protein interactions, a challenging class of drug targets.[29]

-

Addressing Drug Resistance: The development of novel piperidine-based agents with new mechanisms of action is crucial to combat the growing problem of drug resistance in areas like oncology and infectious diseases.[10]

Conclusion

The piperidine scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry. Its unique combination of structural and physicochemical properties, coupled with its synthetic accessibility, has enabled the development of a multitude of life-saving drugs. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the piperidine ring is poised to remain a central and indispensable tool in the arsenal of drug discovery professionals for the foreseeable future.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. ijnrd.org [ijnrd.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Piperidine - Wikipedia [en.wikipedia.org]

- 15. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fentanyl - Wikipedia [en.wikipedia.org]

- 17. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]